5-Iodo-4-methyl-1,3-oxazole
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Overview
Description
5-Iodo-4-methyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of iodine and a methyl group in the 5 and 4 positions, respectively, makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methyl-1,3-oxazole can be achieved through several methods. One common approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes . Another method involves the direct arylation of oxazoles using palladium-catalyzed reactions with aryl iodides . The reaction conditions typically involve polar solvents for C-5 arylation and nonpolar solvents for C-2 arylation .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of ionic liquids as solvents can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-methyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states.
Coupling Reactions: Palladium-catalyzed coupling reactions can be used to form C-C bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and ligands such as triphenylphosphine.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-Iodo-4-methyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-4-methyl-1,3-oxazole involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-oxazole: Lacks the iodine atom, resulting in different reactivity and biological activity.
5-Bromo-4-methyl-1,3-oxazole: Similar structure but with bromine instead of iodine, leading to different chemical properties.
5-Iodo-1,3-oxazole: Lacks the methyl group, affecting its chemical behavior and applications.
Uniqueness
5-Iodo-4-methyl-1,3-oxazole is unique due to the presence of both iodine and a methyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C4H4INO |
---|---|
Molecular Weight |
208.99 g/mol |
IUPAC Name |
5-iodo-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C4H4INO/c1-3-4(5)7-2-6-3/h2H,1H3 |
InChI Key |
NMGCBKLUUVNYIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=N1)I |
Origin of Product |
United States |
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